3-Amino-3-(4-bromothiophen-3-yl)propanamide 3-Amino-3-(4-bromothiophen-3-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17864334
InChI: InChI=1S/C7H9BrN2OS/c8-5-3-12-2-4(5)6(9)1-7(10)11/h2-3,6H,1,9H2,(H2,10,11)
SMILES:
Molecular Formula: C7H9BrN2OS
Molecular Weight: 249.13 g/mol

3-Amino-3-(4-bromothiophen-3-yl)propanamide

CAS No.:

Cat. No.: VC17864334

Molecular Formula: C7H9BrN2OS

Molecular Weight: 249.13 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-3-(4-bromothiophen-3-yl)propanamide -

Specification

Molecular Formula C7H9BrN2OS
Molecular Weight 249.13 g/mol
IUPAC Name 3-amino-3-(4-bromothiophen-3-yl)propanamide
Standard InChI InChI=1S/C7H9BrN2OS/c8-5-3-12-2-4(5)6(9)1-7(10)11/h2-3,6H,1,9H2,(H2,10,11)
Standard InChI Key SNGWIPALYCLVKI-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=CS1)Br)C(CC(=O)N)N

Introduction

3-Amino-3-(4-bromothiophen-3-yl)propanamide is an organic compound featuring a brominated thiophene moiety attached to a propanamide structure. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The molecular formula of this compound is C₇H₉BrN₂OS, and it has a molecular weight of approximately 249.13 g/mol .

Potential Applications

3-Amino-3-(4-bromothiophen-3-yl)propanamide has potential applications in medicinal chemistry, particularly in drug discovery and development. Its unique structure suggests niche applications, possibly as an inhibitor in signaling cascades or interacting with enzymes involved in metabolic pathways.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various biological targets. While detailed mechanisms are not extensively documented, compounds with similar structures can interact with enzymes or act as inhibitors in signaling pathways. Further research is needed to elucidate specific molecular targets and mechanisms of action.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-Amino-3-(4-bromothiophen-3-yl)propanamide, including:

Compound NameStructure FeaturesUnique Aspects
(S)-3-Amino-3-(4-bromophenyl)propanoic acidAmino acid derivativeInvolved in neurotransmission pathways
3-Amino-3-(4,5-dibromothiophen-2-yl)propanamideContains dibromo substituentsEnhanced reactivity due to multiple halogens
(S)-N-(4-bromophenyl)propanamideLacks amino functionalityUsed as an intermediate in synthesis

These compounds illustrate variations in substitution patterns and functional groups that influence their chemical behavior and biological activity.

Stereoisomers

The compound exists in stereoisomeric forms, such as (3R)- and (3S)-3-Amino-3-(4-bromothiophen-3-yl)propanamide. These isomers may exhibit different biological activities and reactivities due to their distinct spatial arrangements .

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